2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid (CAS: 2098428-04-5) is a boron-containing indole derivative featuring a tetramethyl dioxaborolane (pinacol boronate) group at the 2-position and a carboxylic acid substituent at the 6-position of the indole core. This compound is of significant interest in medicinal chemistry and materials science due to its dual functionality: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid moiety allows for further derivatization or conjugation. Its molecular formula is C₁₆H₁₈BNO₄, with a molar mass of 299.13 g/mol .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-9-5-6-10(13(18)19)7-11(9)17-12/h5-8,17H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIIOWIRLZCWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The indole moiety can be reduced under specific conditions to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic ester group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the indole moiety can produce indoline derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a building block in the synthesis of biologically active molecules. Its boron-containing structure is particularly useful in the development of pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of indole compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development in cancer therapeutics .
Organic Synthesis
Due to its reactivity, this compound is utilized in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The boronic acid functionality allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.
Table 1: Comparison of Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | >85 | |
| Negishi Coupling | Zn catalyst | >80 | |
| Stille Coupling | Sn reagent | >75 |
Material Science
The compound's unique properties allow it to be used in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with various metals can be exploited in creating functional materials with specific electronic or optical properties.
Case Study: Polymer Synthesis
In a recent study, the use of this compound as a monomer in polymerization reactions led to the formation of high-performance polymers with enhanced thermal stability and mechanical strength. These polymers are being investigated for applications in electronics and coatings .
Mechanism of Action
The mechanism of action of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic ester group can interact with enzymes and proteins, forming reversible covalent bonds with active site residues.
Pathways Involved: The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group and Reactivity Analysis
Boronate Position and Cross-Coupling Efficiency
- The C2-boronate in the target compound (2098428-04-5) offers distinct electronic effects compared to C5/C6-boronates (e.g., 642494-36-8). Steric hindrance at C2 may reduce reactivity in Suzuki couplings compared to C6-substituted analogs, but this can be mitigated by optimized reaction conditions .
- N1-Substituted Derivatives (e.g., 1219741-53-3): The ethyl group at N1 increases hydrophobicity but may hinder coordination in catalytic cycles .
Carboxylic Acid vs. Ester/Other Groups The carboxylic acid at C6 in 2098428-04-5 enables direct conjugation to amines or alcohols, unlike methyl esters (e.g., 2379560-87-7), which require hydrolysis for further modification .
Core Structure Differences
Physicochemical and Commercial Considerations
- Solubility: The carboxylic acid in 2098428-04-5 improves aqueous solubility compared to esters (e.g., 2379560-87-7) or non-polar analogs (e.g., 1219741-53-3) .
- Synthetic Utility : The dual functionality of 2098428-04-5 makes it a versatile building block for drug discovery, outperforming simpler boronate esters (e.g., 642494-36-8) in multifunctional applications .
Biological Activity
The compound 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid is a derivative of indole and boron-containing compounds that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an indole core substituted with a dioxaborolane moiety and a carboxylic acid group, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Notably, the indole nucleus is known for its role in chelating metal ions, which is significant in the context of enzyme inhibition. For instance, studies have shown that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase by chelating Mg²⁺ ions within the active site of the enzyme .
Key Mechanisms:
- Metal Ion Chelation : The compound's ability to chelate metal ions enhances its interaction with enzymes that require these ions for activity.
- Hydrophobic Interactions : The dioxaborolane group may facilitate hydrophobic interactions with target proteins, enhancing binding affinity.
- π–π Stacking : The aromatic nature of the indole structure allows for π–π stacking interactions with nucleic acids or proteins.
Biological Activity Evaluation
Several studies have evaluated the biological activity of related compounds, providing insights into their potential applications:
Antiviral Activity
Research indicates that indole derivatives exhibit antiviral properties. For example:
- Indole-2-carboxylic acid derivatives showed significant inhibition of HIV-1 integrase with IC₅₀ values ranging from 3.11 μM to 32.37 μM depending on structural modifications .
| Compound | IC₅₀ (μM) | Comments |
|---|---|---|
| Indole-2-carboxylic acid | 32.37 | Parent compound |
| 17a (optimized derivative) | 3.11 | Best inhibitory effect |
Cytotoxicity Studies
Toxicity assessments in human T-cell lines (MT-4) revealed that most synthesized compounds exhibited low toxicity at concentrations up to 80 μM, indicating a favorable safety profile .
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of various derivatives:
- Structural Optimization : Modifications at the C3 position of indole derivatives improved antiviral activity significantly, suggesting that careful structural tuning can enhance biological efficacy.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
